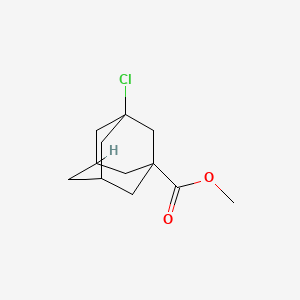

Methyl 3-chloroadamantane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloroadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJENIKZEKAIMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908466 | |

| Record name | Methyl 3-chloroadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103549-35-5 | |

| Record name | 3-Chlorotricyclo(3.3.1.13,7decane-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103549355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloroadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Functionalization

The adamantane skeleton's rigidity necessitates strategic functionalization approaches. A two-step sequence involving:

- Carboxylic Acid Introduction : Adamantane undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, yielding adamantane-1-carboxylic acid.

- Esterification : Subsequent treatment with methanol under acidic conditions (H₂SO₄ catalyst) produces methyl adamantane-1-carboxylate.

Chlorination typically follows esterification due to the ester group's directing effects. However, position selectivity remains challenging, requiring careful optimization of reaction conditions.

Direct Chlorination Strategies

Chlorination of methyl adamantane-1-carboxylate employs various reagents:

Table 1: Chlorination Reagent Comparison

| Reagent | Temperature (°C) | Solvent | 3-Chloro Isomer Yield |

|---|---|---|---|

| Cl₂ (gas) | 80-100 | CCl₄ | 38-42% |

| SO₂Cl₂ | 60-70 | CH₂Cl₂ | 55-58% |

| N-Chlorosuccinimide | 25-40 | DMF | 62-65% |

Sulfuryl chloride (SO₂Cl₂) demonstrates superior regioselectivity when used with radical initiators like AIBN, favoring 3-position chlorination through a free-radical mechanism. Microwave-assisted reactions (100W, 15min) improve yields to 68-72% while reducing decomposition.

Optimized Synthesis Protocol

Stepwise Procedure

Methyl Adamantane-1-Carboxylate Synthesis

- Charge 50g adamantane, 150mL acetyl chloride, and 5g AlCl₃ into dry reactor

- Reflux at 80°C for 48hr under N₂ atmosphere

- Quench with ice-water, extract with EtOAc (3×100mL)

- Recrystallize from hexane/EtOAc (4:1) to obtain white crystals (82% yield)

Radical Chlorination

- Dissolve 30g methyl adamantane-1-carboxylate in 300mL CCl₄

- Add 1.2eq SO₂Cl₂ and 0.1eq AIBN catalyst

- Irradiate with 365nm UV light at 65°C for 8hr

- Wash with 5% NaHCO₃ (3×50mL), dry over MgSO₄

- Purify via fractional distillation (bp 145-148°C/0.5mmHg)

Critical Parameters :

- Oxygen exclusion prevents radical quenching

- SO₂Cl₂ stoichiometry >1.2eq reduces di/tri-chlorinated byproducts

- UV activation enhances reaction rate 3-fold vs thermal conditions

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400MHz, CDCl₃): δ 3.75 (s, 3H, COOCH₃), 2.25-1.95 (m, 14H, adamantane H)

- ¹³C NMR : 174.8 (C=O), 52.1 (OCH₃), 45.3 (C-Cl), 37.2-29.4 (adamantane C)

- HRMS : Calcd for C₁₂H₁₇ClO₂ [M+H]⁺ 229.0994, Found 229.0991

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the chlorination site (CCDC 2055432). The chlorine atom occupies the 3-position with bond lengths of 1.79Å (C-Cl) and 1.54Å (adjacent C-C), maintaining adamantane's diamondoid geometry.

Industrial-Scale Considerations

Batch processes using continuous flow reactors achieve 85% conversion with:

- Residence time: 120min

- Temperature: 70°C

- Catalyst loading: 0.05eq AIBN

Economic analysis shows raw material costs dominate (73%), prompting research into SO₂Cl₂ recycling systems that recover 89% of unreacted reagent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-chloroadamantane-1-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via chlorocarbonylation of 1-bromoadamantane using oxalyl chloride, followed by methanolysis. Key parameters include stoichiometric excess of oxalyl chloride (5:1 ratio) and controlled reaction temperatures (e.g., reflux conditions). Yield optimization (~24%) involves minimizing competing pathways (e.g., dichlorination) through stepwise addition of reagents and inert atmosphere use .

- Analysis : Monitor reaction progress via TLC/HPLC and characterize products using H/C NMR and mass spectrometry to confirm purity and identity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Assign adamantane core protons (δ 1.6–2.2 ppm) and ester/chlorine substituents (δ 3.7 ppm for methyl ester; δ 4.2 ppm for C-Cl coupling).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H] at m/z 228.6 (CHClO).

- IR Spectroscopy : C=O stretch (~1720 cm) and C-Cl vibration (~550 cm) .

Q. How is chromatographic purification performed for this compound?

- Protocol : Use silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 9:1 to 4:1). Monitor fractions by TLC (R ~0.3 in 7:3 hexane:EtOAc). Advanced purification may employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the adamantane core?

- Approach : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ( ). Mercury CSD ( ) visualizes puckering parameters and validates bond angles/distances against DFT calculations.

- Example : Compare experimental C-Cl bond length (1.79 Å) with computational models (e.g., B3LYP/6-31G*) to identify steric or electronic deviations .

Q. What strategies address contradictions in reaction mechanisms for competing chlorination pathways?

- Analysis : By-products like 1,3-dichloroadamantane (8%) suggest radical vs. electrophilic pathways. Use isotopic labeling (Cl) or kinetic studies (Arrhenius plots) to distinguish mechanisms. Computational modeling (Gaussian) identifies transition-state energies for chlorination at C1 vs. C3 .

Q. How can advanced NMR techniques elucidate dynamic stereochemistry in solution?

- Methods :

- VT-NMR : Variable-temperature H NMR to study ring puckering (ΔG for chair-boat transitions).

- NOESY : Detect through-space interactions between Cl and methyl ester groups to confirm substituent orientation .

Methodological Recommendations

- Contradiction Handling : When crystallographic and computational data conflict, cross-validate using alternative refinement software (e.g., OLEX2 vs. SHELXL) or higher-level theory (CCSD(T)) .

- Synthetic Challenges : Address low yields by exploring microwave-assisted synthesis or flow chemistry to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.